molecular formula C14H21N3OS B15149331 N-(2,3-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B15149331
M. Wt: 279.40 g/mol
InChI Key: OZMBRLPRGQOKQM-UHFFFAOYSA-N
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Description

N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE is an organic compound with a complex structure that includes a carbamothioyl group attached to a dimethylphenyl ring and a methylbutanamide moiety

Preparation Methods

The synthesis of N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 3-methylbutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction may require purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C14H21N3OS/c1-9(2)8-13(18)16-17-14(19)15-12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3,(H,16,18)(H2,15,17,19)

InChI Key

OZMBRLPRGQOKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)CC(C)C)C

Origin of Product

United States

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